molecular formula C12H8BrI B12813326 3-Bromo-2-iodo-1,1'-biphenyl

3-Bromo-2-iodo-1,1'-biphenyl

Cat. No.: B12813326
M. Wt: 359.00 g/mol
InChI Key: YKISVVLDVQEPES-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 3rd and 2nd positions, respectively, on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 2-iodobiphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 3-Bromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-1,1’-biphenyl in chemical reactions involves the activation of the halogen atoms (bromine and iodine) which act as leaving groups in substitution and coupling reactions. The presence of these halogens facilitates the formation of reactive intermediates that can undergo further transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-1,1’-biphenyl is unique due to the specific positioning of bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern makes it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C12H8BrI

Molecular Weight

359.00 g/mol

IUPAC Name

1-bromo-2-iodo-3-phenylbenzene

InChI

InChI=1S/C12H8BrI/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

YKISVVLDVQEPES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)I

Origin of Product

United States

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